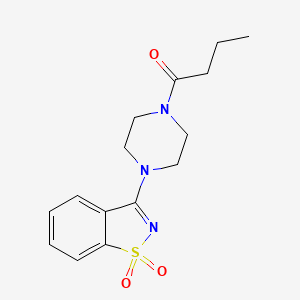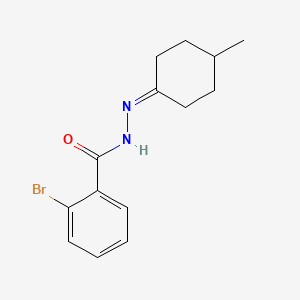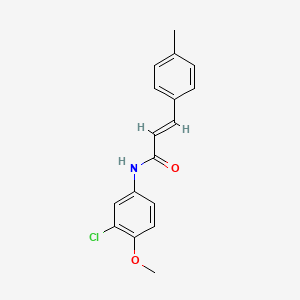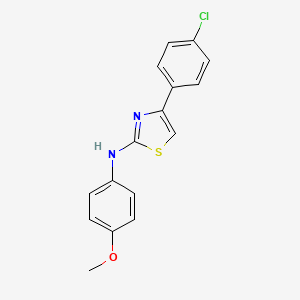
2-(2-methylphenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide is a chemical compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-(2-methylphenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in cancer cell proliferation and inducing apoptosis.
Biochemical and physiological effects:
Studies have reported that 2-(2-methylphenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of certain tumor cells and exhibit antifungal activity. Additionally, it has been investigated for its potential as an antioxidant and anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-methylphenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide in lab experiments is its potential as a novel and potent anticancer agent. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, further studies are needed to fully explore its potential as an antioxidant and anti-inflammatory agent.
Orientations Futures
There are several potential future directions for research on 2-(2-methylphenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide. One area of interest is its potential as a novel anticancer agent, particularly for the treatment of certain types of cancer that are resistant to current therapies. Additionally, further studies are needed to fully understand its mechanism of action and explore its potential as an antioxidant and anti-inflammatory agent. Finally, investigations into the toxicity and pharmacokinetics of this compound are needed to assess its potential for clinical use.
In conclusion, 2-(2-methylphenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide is a promising compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has been reported to exhibit anticancer, antitumor, and antifungal activities. However, further studies are needed to fully understand its mechanism of action and explore its potential as an antioxidant and anti-inflammatory agent.
Méthodes De Synthèse
The synthesis of 2-(2-methylphenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide involves the reaction between 2-(2-methylphenoxy)acetic acid and isatin hydrazone in the presence of a catalyst. This method has been reported to produce a high yield of the compound and is relatively simple.
Applications De Recherche Scientifique
2-(2-methylphenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anticancer, antitumor, and antifungal activities. Additionally, it has been investigated for its potential as an antioxidant and anti-inflammatory agent.
Propriétés
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-6-2-5-9-14(11)23-10-15(21)19-20-16-12-7-3-4-8-13(12)18-17(16)22/h2-9,18,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTITZVLMXVCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide](/img/structure/B5683254.png)

![1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one](/img/structure/B5683270.png)

![2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5683287.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-pyridin-3-ylpropanoyl)-L-prolinamide](/img/structure/B5683302.png)

![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine](/img/structure/B5683311.png)
![(2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5683313.png)
![N-[(3S*,4R*)-1-(1H-indazol-1-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5683321.png)
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]cycloheptanecarboxamide](/img/structure/B5683333.png)
